Chemical structure and properties of 8-Amino-1-methylquinolin-4(1H)-one
Chemical structure and properties of 8-Amino-1-methylquinolin-4(1H)-one
Chemical Architecture, Synthesis, and Functional Applications
Executive Summary
8-Amino-1-methylquinolin-4(1H)-one (CAS: 1355216-26-0) is a specialized heterocyclic scaffold that bridges two distinct classes of pharmacophores: the 4-quinolones (antibacterial/anticancer agents) and the 8-aminoquinolines (antimalarial agents). Unlike classic 8-aminoquinolines (e.g., Primaquine), where the N1 nitrogen is pyridinic and capable of metal chelation, this molecule features an N1-methylated amide-like core. This structural modification fundamentally alters its electronic properties, abolishing the characteristic bidentate chelation capability while retaining the 8-amino group as a versatile handle for derivatization.
This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this compound, serving as a blueprint for medicinal chemists utilizing this scaffold in drug discovery.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a bicyclic quinoline core oxidized at the C4 position to form a ketone and methylated at the N1 position.
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Core System: 1-methylquinolin-4(1H)-one (often called N-methyl-4-quinolone).
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Substituent: Primary amino group (-NH₂) at position 8.
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Formula: C₁₀H₁₀N₂O
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Molecular Weight: 174.20 g/mol
Electronic Distribution & Tautomerism
Unlike non-methylated 4-quinolones, which exist in equilibrium between the 4-oxo (ketone) and 4-hydroxy (enol) tautomers, 8-Amino-1-methylquinolin-4(1H)-one is "locked" in the quinolone form due to the N1-methyl group.
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Resonance (Vinylogous Amide): The N1 nitrogen donates electron density into the carbonyl system, creating a significant zwitterionic resonance contributor. This makes the C4 carbonyl oxygen highly basic and the C3 position nucleophilic.
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Peri-Interaction (Steric Clash): A critical structural feature is the proximity of the N1-Methyl group and the C8-Amino group . This "peri" interaction creates steric strain, potentially forcing the C8-amino group out of planarity with the aromatic ring, thereby reducing its conjugation and increasing its availability for nucleophilic attack.
Chelation Capability (Critical Distinction)
Classic 8-aminoquinolines bind metals (Cu²⁺, Fe²⁺) via a bidentate "bite" between the N1 lone pair and the C8-amine.
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In 8-Amino-1-methylquinolin-4(1H)-one: The N1 lone pair is delocalized into the amide system (aromaticity of the pyridone ring). Consequently, N1 is not available for chelation .
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Implication: This scaffold is likely less toxic regarding non-specific metal stripping in biological systems compared to Primaquine derivatives.
Physicochemical Profile
| Property | Value / Description | Note |
| CAS Number | 1355216-26-0 | Specific to the free base |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Pale yellow to tan solid | Typical of oxidized amino-quinolines |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (neutral pH) |
| pKa (C8-NH₂) | ~3.5 - 4.5 (Predicted) | Reduced basicity due to aryl withdrawal |
| pKa (C4=O) | ~ -1.0 (Protonation) | Protonation occurs at Carbonyl Oxygen |
| LogP | ~1.2 - 1.6 | Moderately lipophilic |
| H-Bond Donors | 1 (C8-NH₂) | The -NH₂ has 2 protons |
| H-Bond Acceptors | 2 (C4=O, C8-N) |
Synthetic Pathways[3][4][5][6]
Direct synthesis of the 8-amino-1-methyl derivative requires careful sequencing to prevent over-methylation of the primary amine. The most robust route utilizes a Nitro-Protection Strategy .
Recommended Route: The Nitro-Reduction Pathway
This protocol avoids the ambiguity of methylating a diamine.
Step 1: Synthesis of 8-Nitroquinolin-4(1H)-one
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Precursors: 2-Nitroaniline + Diethyl ethoxymethylenemalonate (Gould-Jacobs Reaction).
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Procedure: Condensation at 140°C followed by thermal cyclization in diphenyl ether at 250°C.
Step 2: N-Methylation (Regioselective)
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Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.
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Mechanism: The N1 proton is acidic. Base deprotonation allows nucleophilic attack on MeI.
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Selectivity: N-methylation is favored over O-methylation (methoxy formation) in polar aprotic solvents. The 8-nitro group is electron-withdrawing, preventing reaction at position 8.
Step 3: Nitro Reduction
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Reagents: Iron powder/NH₄Cl (Bechamp) or H₂/Pd-C.
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Outcome: Selective reduction of the nitro group to the primary amine, yielding the target 8-Amino-1-methylquinolin-4(1H)-one .
Visualization of Synthesis (DOT Diagram)
Experimental Protocol: Derivatization
The 8-amino group is the primary handle for library generation. Below is a standard protocol for Amide Coupling at the C8 position, common in drug discovery.
Protocol: C8-Acylation
Objective: Synthesize an amide derivative (e.g., for SAR studies).
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Preparation: Dissolve 8-Amino-1-methylquinolin-4(1H)-one (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.
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Activation: In a separate vial, activate the carboxylic acid (R-COOH, 1.1 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) for 15 minutes.
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Coupling: Add the activated acid solution to the quinolone solution.
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Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target Mass = MW + R-CO - H).
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Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and Brine. Dry over MgSO₄.
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Purification: Flash chromatography (MeOH/DCM gradient).
Note: Due to the reduced nucleophilicity of the aniline-like 8-amine (caused by the electron-poor quinolone ring), potent coupling agents (HATU/COMU) are preferred over EDC/HOBt.
Biological Applications & Safety
Medicinal Chemistry Potential[7]
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Hybrid Pharmacophores: This scaffold allows the fusion of "Quinolone Antibiotic" features (DNA gyrase inhibition) with "8-Aminoquinoline" features (oxidative stress induction), potentially creating dual-action anti-infectives.
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Kinase Inhibition: The planar structure and H-bond acceptor/donor motif mimic adenine, making it a viable scaffold for ATP-competitive kinase inhibitors.
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Intercalation: The planar tricyclic-like shape (if derivatized) facilitates DNA intercalation, relevant for anticancer drug design.
Safety Profile (GHS Classification)
As a research chemical, treat as Warning .
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H302: Harmful if swallowed.[1]
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H315/H319: Causes skin and serious eye irritation.[1]
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Precaution: 8-aminoquinolines can induce methemoglobinemia in G6PD-deficient models; while this specific derivative lacks the chelation site, oxidative metabolites may still pose a risk. Handle with appropriate PPE.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118355, 8-Amino-1-methylquinolinium. Retrieved from [Link]
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Wermuth, U., et al. (2001).[2] Interactions of Aromatic Carboxylic Acids with 8-Aminoquinoline: Synthesis and the Crystal Structure. Australian Journal of Chemistry.[2] Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4-Quinolones. Retrieved from [Link]
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MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]
